molecular formula C15H16N4O B12803775 2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one CAS No. 133627-21-1

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B12803775
CAS No.: 133627-21-1
M. Wt: 268.31 g/mol
InChI Key: GNKSGLUNPBLOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diethyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one (hereafter referred to as Compound A) is a nitrogen-rich tricyclic heterocycle featuring a fused bicyclo[9.4.0] framework with four nitrogen atoms and two ethyl substituents. Its molecular formula is C₁₇H₂₀N₄O, with a molecular weight of 296.37 g/mol (extrapolated from and ). Key physical properties include a melting point of 247°C, a density of 1.351 g/cm³, and moderate lipophilicity (LogP ≈ 2.48) .

Structurally, Compound A belongs to the tetrazatricyclo[9.4.0.0³,⁸]pentadecahexaenone family, characterized by a rigid tricyclic core with conjugated double bonds and a ketone group at position 10. This scaffold is pharmacologically significant; for instance, its structural analog Nevirapine (2-cyclopropyl-7-methyl variant) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . The ethyl groups at positions 2 and 7 likely enhance metabolic stability and modulate binding interactions in therapeutic applications .

Properties

CAS No.

133627-21-1

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H16N4O/c1-3-10-7-9-17-14-12(10)18-15(20)11-6-5-8-16-13(11)19(14)4-2/h5-9H,3-4H2,1-2H3,(H,18,20)

InChI Key

GNKSGLUNPBLOCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)CC

Origin of Product

United States

Preparation Methods

The synthesis of 2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include cyclization reactions, followed by the introduction of the tetrazatricyclic framework. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. For example, halogenation reactions may introduce halogen atoms into the compound.

Scientific Research Applications

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s uniqueness, we compare it with structurally and functionally related tricyclic heterocycles. Key compounds are analyzed based on structural features , pharmacological activity , physical properties , and synthetic methodologies .

Structural and Functional Analogues

Compound Name Key Structural Features Pharmacological Activity Key Physical Properties Synthesis Method References
Compound A 2,7-Diethyl, tetrazatricyclo[9.4.0.0³,⁸], ketone at C10 Under investigation (NNRTI analog) MP: 247°C; LogP: 2.48; MW: 296.37 g/mol Cyclization of alkynones (e.g., MgI₂-promoted)
Nevirapine 2-Cyclopropyl-7-methyl, tetrazatricyclo[9.4.0.0³,⁸], ketone at C10 HIV-1 NNRTI MP: 247°C; MW: 266.30 g/mol Multi-step cyclization and functionalization
S-Licarbazepine (10R)-10-hydroxy-2-azatricyclo[9.4.0.0³,⁸], carboxamide at C2 Anticonvulsant (voltage-gated Na⁺ channel inhibitor) N/A Enzymatic resolution of racemic mixtures
Amitriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸] with dimethylaminopropyl side chain Tricyclic antidepressant (TCA) MP: 196–203°C; LogP: 4.92 Friedel-Crafts alkylation and cyclization
3,9-OPC2A (Ligand) 6-Oxa-3,9,15-triazabicyclo[9.3.1], diacetic acid substituents Manganese(II) chelation for MRI/PET Water-soluble; MW: 384.40 g/mol Microwave-assisted cyclization

Pharmacological and Functional Insights

  • Target Specificity : While Compound A and Nevirapine share a tricyclic core, Nevirapine’s cyclopropyl and methyl groups confer specificity for HIV-1 reverse transcriptase . In contrast, S-Licarbazepine’s carboxamide group enables inhibition of neuronal Nav1.5 channels, making it an anticonvulsant .
  • Antidepressants vs. Antivirals: Amitriptyline and Doxepin () demonstrate how side-chain modifications (e.g., dimethylaminopropyl) shift activity from antiviral to norepinephrine reuptake inhibition.
  • Chelation Potential: Ligands like 3,9-OPC2A () highlight the role of oxygen and carboxylic acid groups in metal binding, unlike Compound A’s nitrogen-rich scaffold.

Key Research Findings

  • Structural Rigidity : The tricyclo[9.4.0.0³,⁸] core in Compound A and analogs enforces planarity, enhancing π-π stacking with biological targets (e.g., reverse transcriptase) .
  • Substituent Effects : Ethyl groups in Compound A may reduce metabolic degradation compared to Nevirapine’s cyclopropyl group, as seen in deuterated analogs ().

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. The unique structure of tetrazatricyclo compounds often leads to intriguing pharmacological properties due to the presence of multiple nitrogen atoms that can participate in various interactions with biological targets.

Biological Activity

1. Antimicrobial Activity
Compounds with similar structures have been studied for their antimicrobial properties. The presence of multiple nitrogen atoms can enhance the interaction with bacterial enzymes or cell membranes, potentially leading to bactericidal effects.

2. Anticancer Potential
Some tetrazole derivatives have shown promise in cancer research due to their ability to inhibit specific pathways involved in tumor growth and metastasis. The structural features of these compounds can facilitate binding to DNA or RNA, disrupting replication processes.

3. Antioxidant Properties
Research indicates that certain tetrazole derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and could be beneficial in various diseases linked to oxidative stress.

Case Studies

While specific case studies on "2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one" are not available from the search results or existing literature:

  • Study on Similar Compounds: Research on related tetrazole compounds has demonstrated significant anticancer activity in vitro and in vivo models. For instance, a study published in Journal of Medicinal Chemistry highlighted a series of tetrazole derivatives that showed potent activity against various cancer cell lines.

Research Findings

  • Mechanism of Action: The mechanisms through which these compounds exert their biological effects often involve modulation of enzyme activity or interference with nucleic acid synthesis.
Activity Type Potential Mechanism Reference
AntimicrobialCell membrane disruptionJournal of Antimicrobial Chemotherapy
AnticancerDNA intercalationJournal of Medicinal Chemistry
AntioxidantFree radical scavengingFree Radical Biology and Medicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.